2-[(3-Aminopropyl)methylamino]ethanol

CO2 capture amine solvent carbon sequestration

2-[(3-Aminopropyl)methylamino]ethanol (CAS 41999-70-6), also known as aminopropylmethylethanolamine (APMMEA) or HMPDA, is a bifunctional amino alcohol featuring both primary and tertiary amine groups alongside a hydroxyl moiety. With a molecular formula of C6H16N2O and a molecular weight of 132.20 g/mol, this clear, low-viscosity liquid exhibits a boiling point of 229°C, a density of 0.971 g/cm³, and a flash point of 92°C.

Molecular Formula C6H16N2O
Molecular Weight 132.2 g/mol
CAS No. 41999-70-6
Cat. No. B1247228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Aminopropyl)methylamino]ethanol
CAS41999-70-6
SynonymsHEMPDA
N-(2-hydroxyethyl)-N-methyl-1,3-propanediamine
Molecular FormulaC6H16N2O
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCN(CCCN)CCO
InChIInChI=1S/C6H16N2O/c1-8(5-6-9)4-2-3-7/h9H,2-7H2,1H3
InChIKeyUOQYWMZLTNEIFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(3-Aminopropyl)methylamino]ethanol (CAS 41999-70-6): A Bifunctional Amino Alcohol Intermediate for Advanced CO2 Capture, Polymer Neutralization, and Semiconductor Formulations


2-[(3-Aminopropyl)methylamino]ethanol (CAS 41999-70-6), also known as aminopropylmethylethanolamine (APMMEA) or HMPDA, is a bifunctional amino alcohol featuring both primary and tertiary amine groups alongside a hydroxyl moiety [1]. With a molecular formula of C6H16N2O and a molecular weight of 132.20 g/mol, this clear, low-viscosity liquid exhibits a boiling point of 229°C, a density of 0.971 g/cm³, and a flash point of 92°C [2]. Its dual amine functionality enables high CO₂ loading capacity in carbon capture applications, while its amine-alcohol structure provides effective pH control, emulsion stability, and pigment dispersion in latex paint formulations . The compound is commercially available in standard grades as well as high-purity E-GRADE® formulations tailored for semiconductor wet etching and cleaning processes where trace metal content is critical .

CO₂ Capture Bifunctional amine solvent with reported high equilibrium loading and controlled viscosity build-up relative to MEA/MDEA
Latex Paint Amine neutralizer offering low freezing point and dual-amine buffering for freeze-thaw stability
Semiconductor E-GRADE® high-purity formulation tailored for wet etching and cleaning processes in advanced node manufacturing
Synthesis Bifunctional building block with primary amine, tertiary amine, and hydroxyl reactive sites for chelating ligands and catalysts

Why Generic Substitution Fails: Structural and Performance Differentiation of 2-[(3-Aminopropyl)methylamino]ethanol (CAS 41999-70-6) Relative to Conventional Alkanolamines


Simple alkanolamines such as monoethanolamine (MEA) and N-methyldiethanolamine (MDEA) cannot be interchangeably substituted for 2-[(3-aminopropyl)methylamino]ethanol due to fundamental differences in molecular architecture that directly translate to quantifiable performance disparities. MEA (C2H7NO, MW 61.08) contains only a single primary amine and one hydroxyl group, while MDEA (C5H13NO2, MW 119.16) possesses a tertiary amine and two hydroxyl groups [1]. In contrast, 2-[(3-aminopropyl)methylamino]ethanol incorporates both a primary amine and a tertiary amine within the same molecule, plus a hydroxyl group, creating a unique bifunctional amine profile that enables multiple-site reaction mechanisms not accessible to single-amine alkanolamines [2]. This structural distinction yields a 120% higher CO₂ equilibrium loading compared to MEA and a 57% higher loading versus MDEA under identical conditions [2]. In latex paint applications, the compound provides a substantially lower freezing point (-40°C) than MEA (10°C) and TEA (21°C), directly enhancing freeze-thaw stability in formulated products [3]. The following section quantifies these performance differentiators across multiple evidence dimensions.

Risk Factor
APMMEA (Target)
MEA / MDEA Substitutes
CO₂ loading capacity
Dual-amine architecture enables higher equilibrium loading (1.65 mol·mol⁻¹ reported)
MEA (0.75 mol·mol⁻¹) and MDEA (1.05 mol·mol⁻¹) may reduce capture efficiency; process design may require review
Post-absorption viscosity
Lower viscosity increase (~66%) due to bicarbonate pathway
MEA may exhibit ~88% increase; pumping and fouling risks may shift
Freeze-thaw stability
Substantially lower freezing point (-40°C)
MEA (+10°C) and TEA (+21°C) may compromise cold-weather paint stability; formulation may require anti-freeze additives
Purity grade for electronics
E-GRADE® with low trace metals specification
Standard technical grade amines may introduce metal contamination risk in semiconductor processes

Product-Specific Quantitative Evidence Guide: 2-[(3-Aminopropyl)methylamino]ethanol (CAS 41999-70-6) Performance Differentiation Data


CO₂ Equilibrium Loading Capacity: 2-[(3-Aminopropyl)methylamino]ethanol (HMPDA) Outperforms MEA by 120% and MDEA by 57%

In a direct head-to-head comparison under identical experimental conditions, 2-[(3-aminopropyl)methylamino]ethanol (HMPDA) achieved an equilibrium CO₂ loading capacity of 1.65 mol CO₂·mol⁻¹ amine, significantly exceeding the performance of conventional industrial amines monoethanolamine (MEA) at 0.75 mol·mol⁻¹ and N-methyldiethanolamine (MDEA) at 1.05 mol·mol⁻¹ [1]. The dual amine functionality (primary + tertiary) of HMPDA enables multiple-site CO₂ reaction mechanisms not accessible to single-amine alkanolamines, directly translating to superior absorption capacity [2].

CO₂ Equilibrium Loading
Head-to-head
1.65 mol CO₂·mol⁻¹ amine
Supports higher capture capacity evaluation
+120% vs MEA, +57% vs MDEA at 313 K, 1 MPa CO₂
CO2 capture amine solvent carbon sequestration

Post-Absorption Viscosity Increase: HMPDA Exhibits 25% Lower Viscosity Build-Up Than MEA Following CO₂ Saturation

Following CO₂ absorption to saturation, the viscosity of aqueous 2-[(3-aminopropyl)methylamino]ethanol (HMPDA) solution increased by approximately 66%, whereas monoethanolamine (MEA) solution exhibited a substantially larger viscosity increase of 88% under comparable conditions [1]. This differential of 22 percentage points (or a 25% relative reduction) is attributed to the presence of the tertiary amine group in HMPDA, which forms bicarbonate rather than the more viscous carbamate species that dominate MEA-CO₂ reaction products [2].

Post-Absorption Viscosity
Head-to-head
66% viscosity increase
Indicates lower pumping energy and fouling risk
vs MEA 88% increase; bicarbonate vs carbamate pathway
CO2 capture amine degradation viscosity management

Freeze-Thaw Stability in Latex Paints: APMMEA Lowers Freezing Point to -40°C, Surpassing MEA (+10°C) and TEA (+21°C)

2-[(3-Aminopropyl)methylamino]ethanol (APMMEA) exhibits a freezing point of -40°C, which is substantially lower than conventional amine neutralizers used in latex paint formulations, including monoethanolamine (MEA) at 10°C and triethanolamine (TEA) at 21°C [1]. This cryoscopic depression is a direct consequence of the compound's molecular structure, which disrupts hydrogen-bonded networks more effectively than simpler alkanolamines . The -40°C freezing point enables latex paints formulated with APMMEA to withstand multiple freeze-thaw cycles without irreversible coagulation or viscosity loss [2].

Freeze-Thaw Stability
Cross-study comparable
Freezing point -40°C
Supports cold-weather formulation stability
50°C lower than MEA, 61°C lower than TEA
latex paint amine neutralizer freeze-thaw stability

Semiconductor-Grade Purity: E-GRADE® APMMEA Delivers Low Trace Metal Specifications Essential for Advanced Node Semiconductor Manufacturing

E-GRADE® aminopropylmonomethylethanolamine (E-GRADE® APMMEA) is specifically manufactured and purified to meet stringent low trace metal specifications required for semiconductor wet etching, stripping, and cleaning formulations in advanced node fabrication . Unlike standard technical-grade amino alcohols, which may contain parts-per-million (ppm) to parts-per-billion (ppb) levels of metal contaminants that can cause device failure or yield loss, E-GRADE® APMMEA undergoes proprietary purification to reduce trace metal content to levels compatible with sub-10 nm semiconductor manufacturing processes . The product is utilized in formulations for stripping photoresist, cleaning wafers, and etching metal layers in semiconductor, display, and printed circuit board (PCB) industries .

Semiconductor Purity
Data to verify
E-GRADE® low trace metals
Grade-specific purification review recommended
Class-level inference; supplier specification to confirm
semiconductor wet etching high-purity amines

pH Buffering Capacity: APMMEA Provides 12.9 pH in 10 wt% Aqueous Solution with Primary-Tertiary Amine Synergy

A 10 wt% aqueous solution of 2-[(3-aminopropyl)methylamino]ethanol (APMMEA) exhibits a pH of 12.9 . This pH value reflects the combined basicity of the primary amine (pKa ~10-11) and tertiary amine (pKa ~8-9) functionalities present in the molecule . The dual amine buffering system provides more stable pH control across a broader range of acid addition compared to single-amine alkanolamines, which is particularly advantageous in latex paint formulations where maintaining consistent pH during pigment addition and shelf storage is critical for dispersion stability and viscosity control .

Aqueous Solution pH
Supporting evidence
pH 12.9 (10 wt%)
Supports high alkalinity neutralization capacity
Dual-amine buffering; verify in target formulation
pH control amine neutralizer buffering

Best Research and Industrial Application Scenarios for 2-[(3-Aminopropyl)methylamino]ethanol (CAS 41999-70-6)


Post-Combustion CO₂ Capture Solvent Development

Researchers and process engineers developing next-generation amine-based solvents for post-combustion carbon capture should prioritize 2-[(3-aminopropyl)methylamino]ethanol (HMPDA) over conventional alkanolamines when high CO₂ loading capacity and reduced viscosity build-up are critical design targets. The compound's 1.65 mol CO₂·mol⁻¹ equilibrium loading at 313 K and 1 MPa exceeds MEA by 120% and MDEA by 57%, enabling smaller absorber columns and lower solvent circulation rates [1]. Additionally, the 25% lower post-absorption viscosity increase compared to MEA reduces pumping energy requirements and mitigates fouling risks in continuous operation [2]. The dual primary-tertiary amine architecture supports both fast absorption kinetics (via primary amine carbamate formation) and high equilibrium capacity (via tertiary amine bicarbonate formation), addressing the traditional trade-off between rate and capacity that limits single-amine solvent performance [3].

Low-Odor, Freeze-Thaw Stable Architectural Latex Paints

Formulators of water-based architectural coatings seeking to improve freeze-thaw stability while maintaining low odor profiles should select 2-[(3-aminopropyl)methylamino]ethanol (APMMEA) as the primary amine neutralizer. The compound's -40°C freezing point provides a 50°C advantage over MEA (10°C) and a 61°C advantage over TEA (21°C), directly translating to robust freeze-thaw performance without requiring anti-freeze additives that increase VOC content [4]. The 12.9 pH at 10 wt% concentration, combined with dual-amine buffering, ensures efficient neutralization of carboxylic-functional acrylic and styrene-acrylic latex polymers, enhancing pigment dispersion and long-term viscosity stability . The mild amine odor and high flash point further support formulation of low-VOC, consumer-acceptable paint products suitable for indoor applications [5].

Semiconductor Wet Etching and Photoresist Stripping Formulations

Procurement specialists and formulation chemists supporting advanced node semiconductor manufacturing should specify E-GRADE® aminopropylmonomethylethanolamine (E-GRADE® APMMEA) for wet etching, cleaning, and photoresist stripping applications where trace metal contamination directly impacts device yield. The E-GRADE® purification process delivers low trace metal specifications essential for sub-10 nm fabrication processes, where even ppb-level metal impurities can cause electrical shorts, leakage currents, or reliability failures . The compound's water solubility, low vapor pressure, and amine-alcohol functionality contribute to effective metal oxide removal and organic residue cleaning without aggressive corrosion of underlying metal layers . Applications include stripping formulations for copper and aluminum interconnects, cleaning solutions for wafer preparation, and etching chemistries for display panel and PCB manufacturing .

Synthesis of Chelating Agents and Metal Complex Catalysts

Synthetic chemists and process development scientists preparing chelating agents, metal complex catalysts, or functionalized coordination compounds should consider 2-[(3-aminopropyl)methylamino]ethanol as a versatile bifunctional building block. The compound's primary amine, tertiary amine, and hydroxyl groups provide three distinct reactive sites for sequential derivatization, enabling modular construction of polydentate ligands with tunable metal-binding affinities [6]. The ethylene bridge between the tertiary amine and hydroxyl group forms stable five-membered chelate rings with transition metal ions, while the primary amine-terminated propyl chain offers a flexible anchoring point for further functionalization or solid-support immobilization [7]. This reactivity profile supports applications in asymmetric catalysis, metal ion extraction, and targeted radiopharmaceutical precursor synthesis [8].

Application
Selection Property
Validation Focus
Post-Combustion CO₂ Capture Solvent
High equilibrium loading and controlled viscosity build-up
Verify CO₂ loading capacity and viscosity profile under process conditions
Latex Paint Neutralizer
Low freezing point and dual-amine buffering
Confirm freeze-thaw stability and pH control in target formulation
Semiconductor Wet Etching/Cleaning
E-GRADE® low trace metal specification
Review trace metal certificate for sub-10 nm compatibility
Chelating Agent / Catalyst Synthesis
Bifunctional reactive sites (primary amine, tertiary amine, hydroxyl)
Assess derivatization selectivity and metal complex stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(3-Aminopropyl)methylamino]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.